molecular formula C17H23N5O4S B558057 Boc-ThionoLeu-1-(6-nitro)benzotriazolide CAS No. 214750-70-6

Boc-ThionoLeu-1-(6-nitro)benzotriazolide

Cat. No. B558057
M. Wt: 393.5 g/mol
InChI Key: PMAXTLKKSQZVKQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is an amino acid derivative and reagent . It has a molecular weight of 393.47 and a chemical formula of C₁₇H₂₃N₅O₄S . Its synonyms include (S)-2-(Boc-amino)-4-methyl-pentanethioic O-acid-1-(6-nitro)benzotriazolide .


Synthesis Analysis

The synthesis of Boc-ThionoLeu-1-(6-nitro)benzotriazolide involves the reaction of (S)-tert-butyl (1-((2-amino-5-nitrophenyl)amino)-1-thioxopropan-2-yl)carbamate with acetic acid and sodium nitrite in water at 4°C . The reaction yields the final compound as a pale yellow solid .


Molecular Structure Analysis

The molecular structure of Boc-ThionoLeu-1-(6-nitro)benzotriazolide is represented by the formula C₁₇H₂₃N₅O₄S . This indicates that it contains 17 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Boc-ThionoLeu-1-(6-nitro)benzotriazolide has a molecular weight of 393.47 . It is stored at temperatures below -15°C .

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis of benzotriazole derivatives, highlighting their potential in antifungal, antimicrobial, and other biological activities. For instance, benzotriazole derivatives have been synthesized and evaluated for their antifungal activity against various strains, showing some compounds to possess appreciable activity compared to standard treatments like Ketoconazole (Dabhade, 2013). These findings are crucial for the development of new antifungal agents.

High-Energy Materials Applications

Another significant area of application for benzotriazole derivatives, including nitro-substituted compounds, is in the development of high-energy materials. Srinivas et al. (2012) synthesized amino, azido, nitro, and nitrogen-rich azole substituted derivatives of 1H-benzotriazole for energetic material applications, characterizing their physical properties and evaluating their potential as high-energy materials with promising densities and detonation properties (Srinivas et al., 2012).

Chemical Synthesis and Reactions

The versatility of benzotriazole derivatives extends to their use in chemical syntheses, serving as intermediates or reactants in the creation of complex molecules. For example, N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine derivatives have been identified as highly reactive guanidinylating reagents, efficient in converting primary and secondary amines to diprotected guanidines (Musiol & Moroder, 2001). This showcases the compound's utility in synthesizing guanidine-containing molecules, which are of interest in various chemical and pharmaceutical contexts.

Environmental and Toxicological Studies

Environmental studies have assessed the toxicity and fate of benzotriazole and its derivatives, including their presence in wastewater and potential effects on aquatic life. Pillard et al. (2001) examined the toxicity of benzotriazole derivatives to different aquatic species, providing insights into the environmental impact of these compounds (Pillard et al., 2001). Such studies are essential for understanding the ecological risks associated with the use of benzotriazole derivatives in industrial applications.

Safety And Hazards

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXTLKKSQZVKQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426520
Record name Boc-ThionoLeu-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ThionoLeu-1-(6-nitro)benzotriazolide

CAS RN

214750-70-6
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-ThionoLeu-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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